REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[O:16])[C:5]([NH:8]C(=O)C(C)(C)C)=[N:6][CH:7]=1>Cl>[NH2:8][C:5]1[C:4]([CH:15]=[O:16])=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |